molecular formula C14H19NO6 B021955 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide CAS No. 103658-46-4

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide

Cat. No.: B021955
CAS No.: 103658-46-4
M. Wt: 297.3 g/mol
InChI Key: WXROGYUKEGMRLK-UHFFFAOYSA-N
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Description

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide is a chemical compound with the molecular formula C14H19NO6 It is known for its unique structure, which includes an amino group, three ethoxy groups, and a hydroxy group attached to a phthalide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phthalide derivative.

    Ethoxylation: The phthalide derivative undergoes ethoxylation to introduce ethoxy groups at the 4, 5, and 6 positions.

    Amination: The ethoxylated intermediate is then subjected to amination to introduce the amino group at the 7 position.

    Hydroxylation: Finally, hydroxylation is performed to attach the hydroxy group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the amino group may form hydrogen bonds with active sites of enzymes, while the ethoxy groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4,5,6-trimethoxy-3-hydroxyphthalide: Similar structure but with methoxy groups instead of ethoxy groups.

    7-Amino-4,5,6-triethoxy-3-methoxyphthalide: Similar structure but with a methoxy group at the 3 position instead of a hydroxy group.

Uniqueness

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both amino and hydroxy groups allows for diverse interactions in biological systems, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

7-amino-4,5,6-triethoxy-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-4-18-10-8-7(13(16)21-14(8)17)9(15)11(19-5-2)12(10)20-6-3/h14,17H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXROGYUKEGMRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)O)N)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908538
Record name 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103658-46-4
Record name 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103658464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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